2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
The compound 2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (Compound ID: G503-0156) is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group at position 1 and a 2-fluorobenzenesulfonamide moiety at position 6 (Fig. 1). Its molecular formula is C₂₀H₁₇FN₂O₃S₂, with a molecular weight of 416.49 g/mol. Key physicochemical properties include a logP of 3.962, polar surface area of 57.219 Ų, and moderate solubility (logSw = -4.079), suggesting reasonable membrane permeability . The compound’s structure is achiral, simplifying synthetic and analytical workflows.
Properties
IUPAC Name |
2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-16-6-1-2-8-19(16)28(25,26)22-15-9-10-17-14(13-15)5-3-11-23(17)20(24)18-7-4-12-27-18/h1-2,4,6-10,12-13,22H,3,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQZYXCKOSLTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-2-carbonyl intermediate, which can be synthesized via the Paal–Knorr reaction, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Next, the tetrahydroquinoline moiety can be introduced through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring . The final step involves the sulfonation of the benzene ring and subsequent coupling with the fluorinated thiophene-tetrahydroquinoline intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (–SO₂NH–) is central to its chemical behavior:
-
Acidic/Basic Hydrolysis :
Under acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, hydrolysis can cleave the sulfonamide bond. For example:This reaction is critical for prodrug activation or metabolite formation.
-
N-Alkylation/Acylation :
The sulfonamide nitrogen can undergo alkylation with alkyl halides (e.g., CH₃I) or acylation with acyl chlorides (e.g., AcCl) in the presence of bases like triethylamine.
Electrophilic Aromatic Substitution (EAS)
The fluorobenzene and tetrahydroquinoline rings offer reactive sites:
Thiophene Carbonyl Reactivity
The thiophene-2-carbonyl group participates in:
-
Nucleophilic Acyl Substitution :
The carbonyl reacts with amines (e.g., NH₃) to form amides or with alcohols (e.g., MeOH) to form esters under catalytic acidic/basic conditions . -
Cycloaddition Reactions :
The thiophene’s conjugated diene system may engage in Diels-Alder reactions with dienophiles like maleic anhydride.
Fluorine-Specific Reactions
The ortho-fluorine on the benzene ring enables:
-
Nucleophilic Aromatic Substitution :
Fluorine can be displaced by strong nucleophiles (e.g., –OH, –NH₂) under high-temperature or microwave-assisted conditions. -
Cross-Coupling Reactions :
Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts .
Oxidation/Reduction Pathways
| Functional Group | Reaction | Reagents | Product |
|---|---|---|---|
| Tetrahydroquinoline | Oxidation to quinoline | KMnO₄, H₂SO₄ | Aromatic quinoline |
| Thiophene carbonyl | Reduction to alcohol | NaBH₄, LiAlH₄ | Thiophene methanol |
Comparative Reactivity Table
| Reaction Type | This Compound | Analogous Compound | Key Difference |
|---|---|---|---|
| Sulfonamide hydrolysis | Slower due to electron-withdrawing fluorine | Faster in non-fluorinated analogs | Fluorine reduces amine basicity |
| Thiophene acylation | Higher regioselectivity | Moderate yield (60–70%) | Steric hindrance from tetrahydroquinoline |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to 2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide. For example:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The mechanism of action often involves tubulin polymerization inhibition, which disrupts mitotic processes in cancer cells .
- IC50 Values : In some studies, related compounds displayed IC50 values in the low micromolar range (e.g., 0.4 µM against gastric cancer cells), indicating potent antiproliferative effects .
Antiviral Activity
Compounds derived from similar frameworks have been investigated for their antiviral properties, particularly against HIV. They act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing high specificity and low toxicity . The fluorine substitution is believed to enhance binding affinity to viral targets.
Material Science Applications
The unique structural features of this compound make it a candidate for advanced materials:
- Conductive Polymers : Its incorporation into polymer matrices can improve electrical conductivity and thermal stability due to the presence of the sulfonamide group.
- Sensors : The compound's electronic properties can be exploited in sensor technology for detecting environmental pollutants or biological markers.
Case Studies
Several case studies have documented the synthesis and application of related compounds:
- Case Study on Anticancer Activity :
- Case Study on Antiviral Properties :
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites. The thiophene and tetrahydroquinoline moieties contribute to the compound’s overall stability and bioavailability. The sulfonamide group is known to interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Positional Isomers of the Fluorobenzenesulfonamide Group
- 4-Fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (): This positional isomer differs in the fluorobenzenesulfonamide group’s substitution (4-fluoro vs. 2-fluoro) and the tetrahydroquinoline attachment site (position 7 vs. 6). Such changes may alter electronic effects (e.g., sulfonamide acidity) and steric interactions with biological targets.
Methyl-Substituted Benzenesulfonamide Derivatives
- 2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (G503-0142, ): Replacing fluorine with methyl groups at positions 2 and 4 of the benzene ring increases molecular weight (426.56 g/mol) and lipophilicity (predicted higher logP). Methyl groups may enhance hydrophobic binding but reduce solubility compared to the fluorinated analog.
Trifluoroacetyl-Substituted Derivatives
- The cyclopropylethyl substituent may improve target engagement through hydrophobic interactions.
Key Observations :
- Salt formation (e.g., dihydrochloride in –3) improves solubility for biological testing, whereas G503-0156 lacks reported salt forms .
- Yields for analogous compounds vary widely (6–72.6%), highlighting challenges in optimizing tetrahydroquinoline functionalization .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- G503-0156’s moderate logP (3.96) suggests favorable passive diffusion compared to bulkier analogs like G503-0142.
Biological Activity
The compound 2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Fluoro group : Enhances lipophilicity and potential receptor interactions.
- Thiophene carbonyl : May contribute to biological activity through π-stacking interactions.
- Tetrahydroquinoline moiety : Known for various biological activities, including antitumor effects.
Research indicates that compounds similar to this sulfonamide derivative often exhibit their biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : Sulfonamides commonly act as inhibitors of dihydropteroate synthase, critical in bacterial folate synthesis.
- GABA Receptor Modulation : Some studies suggest that related compounds may interact with GABA receptors, influencing neurotransmission and potentially providing anxiolytic effects .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of this class of compounds. For instance:
- In vitro studies demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Compounds featuring the thiophene moiety have been shown to enhance antimicrobial efficacy due to their ability to disrupt bacterial cell membranes.
Anticancer Activity
The anticancer properties of related tetrahydroquinoline derivatives have been documented:
- Cell Line Studies : Compounds similar to this compound exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. IC50 values ranged from 10 µM to 30 µM depending on the specific analog .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | A549 (Lung) | 20 |
| Compound C | HepG2 (Liver) | 25 |
Anti-inflammatory Effects
Some derivatives have also shown promise as anti-inflammatory agents by inhibiting nitric oxide production in macrophages. This could be attributed to their structural similarity to known anti-inflammatory drugs .
Case Studies
A notable study involving a series of tetrahydroquinoline derivatives reported that modifications at the nitrogen atom significantly influenced both the potency and selectivity against cancer cell lines. The introduction of halogen substituents was particularly effective in enhancing biological activity .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Intramolecular cyclization of tetrahydroquinoline precursors (e.g., using thiophene-2-carbonyl chloride for acylation) followed by sulfonylation with 2-fluorobenzenesulfonyl chloride .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization (solvent: ethanol/water).
Characterization: - Nuclear Magnetic Resonance (NMR): H and C NMR to confirm regiochemistry and functional groups. For example, the thiophene carbonyl proton appears as a distinct singlet (~δ 7.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H] with <2 ppm error) .
- Infrared (IR) Spectroscopy: Key peaks for sulfonamide (S=O stretch at ~1350–1150 cm) and carbonyl (C=O stretch at ~1680 cm) .
Table 1: Example Synthetic Conditions and Yields
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | Thiophene-2-carbonyl chloride, DCM, RT | 75 | >95% |
| Sulfonylation | 2-Fluoro-benzenesulfonyl chloride, pyridine, 0°C | 62 | >90% |
Basic: How should initial pharmacological screening be designed for this sulfonamide derivative?
Methodological Answer:
- In vitro assays:
- Antimicrobial activity: Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using broth microdilution per CLSI guidelines .
- Anti-inflammatory potential: COX-2 inhibition assay (ELISA) with IC determination .
- Control compounds: Compare with standard drugs (e.g., ciprofloxacin for antibacterial, celecoxib for COX-2).
- Data interpretation: Use dose-response curves and statistical tools (e.g., GraphPad Prism) for EC/IC calculations.
Advanced: How can synthetic reproducibility be optimized given variable yields in multi-step reactions?
Methodological Answer:
- Critical factors:
- Temperature control: Sulfonylation reactions are sensitive to exothermic conditions; maintain 0–5°C using ice baths .
- Moisture-sensitive steps: Use anhydrous solvents (e.g., DCM dried over molecular sieves) and inert atmosphere (N/Ar) .
- Catalyst screening: Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps .
- Process monitoring: Employ TLC/HPLC at intermediate stages to identify side products (e.g., unreacted starting material).
Table 2: Impact of Catalysts on Cyclization Efficiency
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 24 | 45 |
| ZnCl | 12 | 68 |
| FeCl | 8 | 72 |
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Root-cause analysis:
- Mechanistic studies:
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Quantum chemical modeling:
- Data-driven SAR:
Table 3: Predicted vs. Experimental IC for COX-2 Inhibition
| Derivative | Predicted IC (μM) | Experimental IC (μM) |
|---|---|---|
| Parent | 0.85 | 0.92 ± 0.11 |
| Fluoro-substituted | 0.47 | 0.51 ± 0.09 |
Advanced: How to validate the compound’s metabolic stability for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
